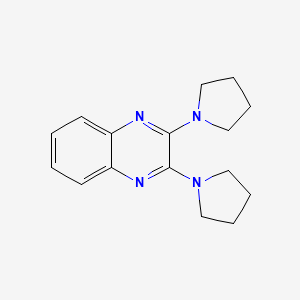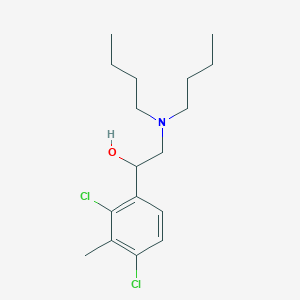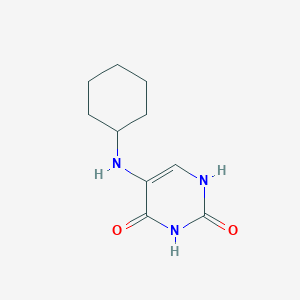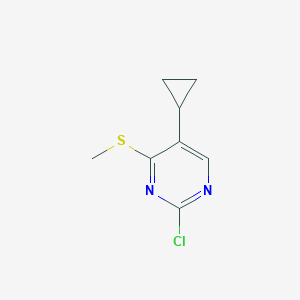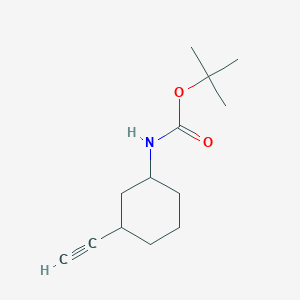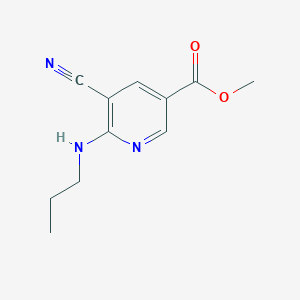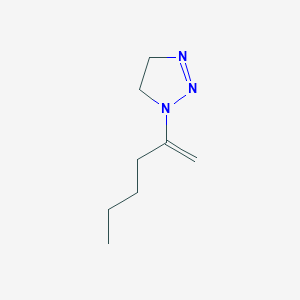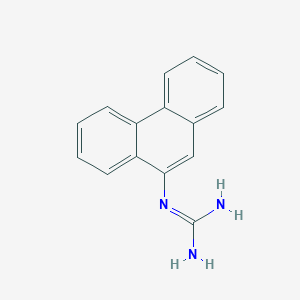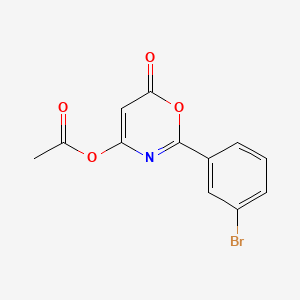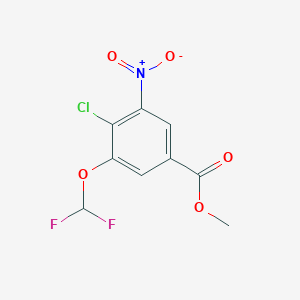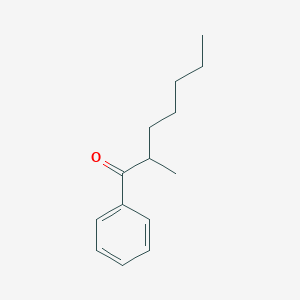![molecular formula C13H16N4O3 B13987062 1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole CAS No. 126930-63-0](/img/structure/B13987062.png)
1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a morpholine ring attached to a benzimidazole core, which is further substituted with a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Morpholine Ring: The final step involves the alkylation of the nitrated benzimidazole with morpholine under basic conditions, typically using potassium carbonate as a base and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine undergoes various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids
Oxidation: Potassium permanganate, chromium trioxide
Major Products
Reduction: 4-(2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethyl)morpholine
Substitution: Various halogenated or alkylated derivatives
Oxidation: Oxidized benzimidazole derivatives
Scientific Research Applications
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components . The benzimidazole core can bind to DNA grooves, inhibiting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Etonitazene: A benzimidazole derivative with potent analgesic properties.
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal agent.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric acid-related disorders.
Uniqueness
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine is unique due to its combination of a nitro group and a morpholine ring attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
126930-63-0 |
|---|---|
Molecular Formula |
C13H16N4O3 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-[2-(5-nitrobenzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H16N4O3/c18-17(19)11-1-2-13-12(9-11)14-10-16(13)4-3-15-5-7-20-8-6-15/h1-2,9-10H,3-8H2 |
InChI Key |
RSSIMZHMCQZVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)
